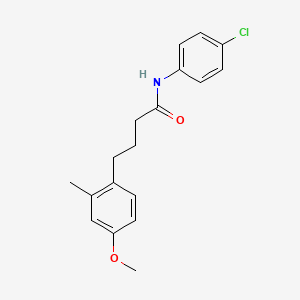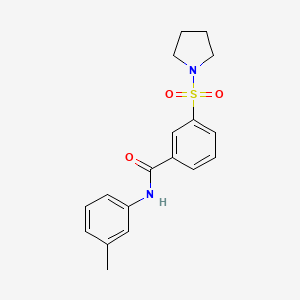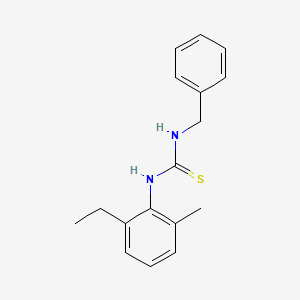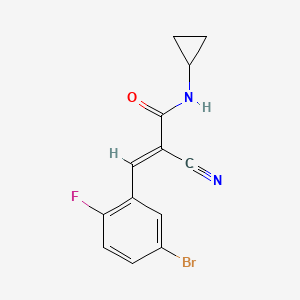
N-(4-chlorophenyl)-4-(4-methoxy-2-methylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-4-(4-methoxy-2-methylphenyl)butanamide, commonly known as BML-190, is a selective antagonist of the cannabinoid receptor type 2 (CB2). This compound has gained significant attention in recent years due to its potential applications in various scientific fields. In
Mécanisme D'action
BML-190 acts as a competitive antagonist of N-(4-chlorophenyl)-4-(4-methoxy-2-methylphenyl)butanamide receptors, preventing the activation of these receptors by endogenous cannabinoids or synthetic agonists. This results in a reduction in the downstream signaling pathways activated by this compound receptors, including the inhibition of cAMP production and the activation of MAP kinase pathways.
Biochemical and Physiological Effects:
BML-190 has been shown to have various biochemical and physiological effects in animal models of disease. These effects include the inhibition of immune cell migration, the reduction of pain and inflammation, and the modulation of the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BML-190 is its selectivity for N-(4-chlorophenyl)-4-(4-methoxy-2-methylphenyl)butanamide receptors, allowing for the specific targeting of these receptors in experimental models. However, one limitation of BML-190 is its relatively low potency compared to other this compound antagonists, which may limit its effectiveness in certain experimental settings.
Orientations Futures
There are several future directions for the use of BML-190 in scientific research. One potential application is in the development of novel therapies for inflammatory and autoimmune diseases, where the inhibition of immune cell migration and the modulation of the immune response may be beneficial. Additionally, BML-190 may have potential applications in the treatment of pain and other neurological disorders, where the modulation of N-(4-chlorophenyl)-4-(4-methoxy-2-methylphenyl)butanamide receptor signaling may be beneficial. Further research is needed to fully understand the potential applications of BML-190 in these areas.
Méthodes De Synthèse
BML-190 is a synthetic compound that can be prepared using a multi-step synthesis method. The initial step involves the condensation of 4-chlorobenzaldehyde with 4-methoxy-2-methylphenylacetic acid to form the intermediate 4-chloro-α-(4-methoxy-2-methylphenyl)-benzeneacetic acid. This intermediate is then reduced to the corresponding alcohol using sodium borohydride. The final step involves the reaction of the alcohol with 4-bromobutanoyl chloride to form BML-190.
Applications De Recherche Scientifique
BML-190 has been widely used in scientific research due to its selective antagonism of N-(4-chlorophenyl)-4-(4-methoxy-2-methylphenyl)butanamide receptors. This compound receptors are primarily expressed in immune cells and have been implicated in various physiological processes, including inflammation, pain, and immune response. BML-190 has been shown to inhibit the migration of immune cells to sites of inflammation and reduce pain and inflammation in animal models of disease.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-4-(4-methoxy-2-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-13-12-17(22-2)11-6-14(13)4-3-5-18(21)20-16-9-7-15(19)8-10-16/h6-12H,3-5H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMNPXRANNDQEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CCCC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3,5-dimethylphenyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5783352.png)
![N'-[(5-bromo-2-furoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5783367.png)

![1-[2-(4-bromo-1H-pyrazol-1-yl)-2-oxoethyl]-4-iodo-3,5-dimethyl-1H-pyrazole](/img/structure/B5783383.png)
![ethyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5783389.png)

![methyl 3-{[(benzylthio)acetyl]amino}-4-chlorobenzoate](/img/structure/B5783398.png)

![methyl 2-[(4-tert-butylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5783407.png)



